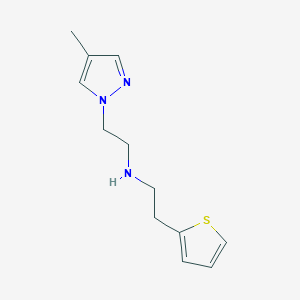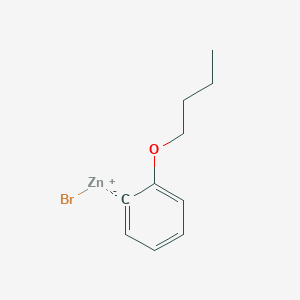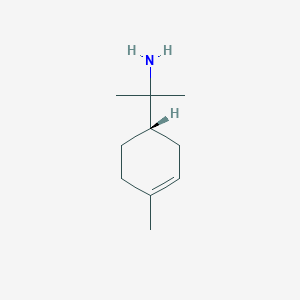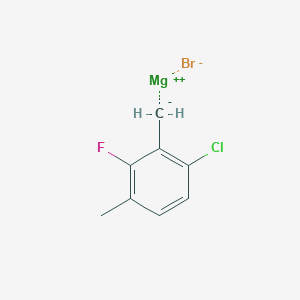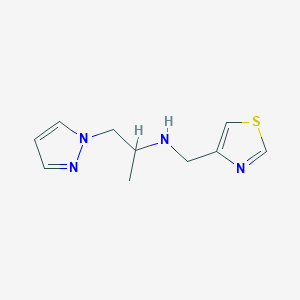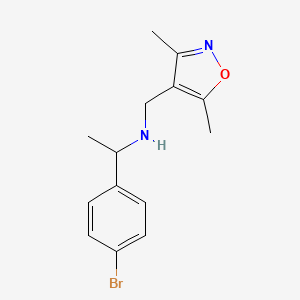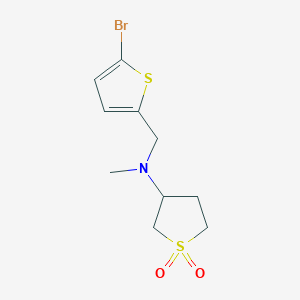![molecular formula C13H18BrNZn B14897191 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the piperidine moiety enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-[(4-Methyl-1-piperidino)methyl]bromobenzene+Zn→4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Benzene Derivatives: Resulting from substitution reactions with various electrophiles.
科学研究应用
4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the formation of novel chemical entities.
Industry: Applied in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide to form a palladium(II) complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.
相似化合物的比较
4-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-[(4-Morpholino)methyl]phenylzinc iodide: A related organozinc reagent with a morpholine moiety.
Uniqueness: 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to the presence of the piperidine moiety, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.
属性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC 名称 |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h3-6,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FYZRCICIXITWLN-UHFFFAOYSA-M |
规范 SMILES |
CC1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


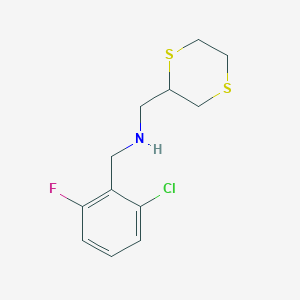
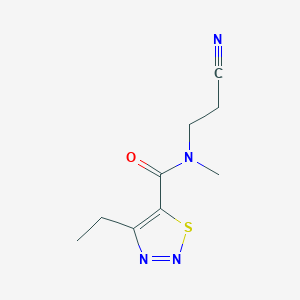
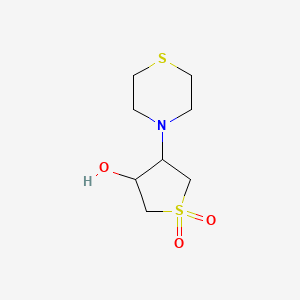
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
